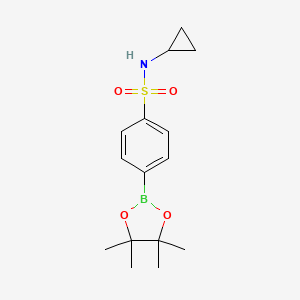

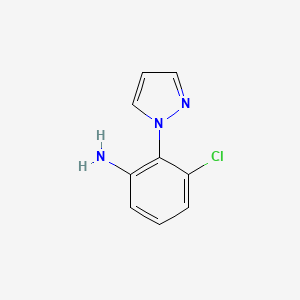

3-chloro-2-(1H-pyrazol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 . It is a powder at room temperature .

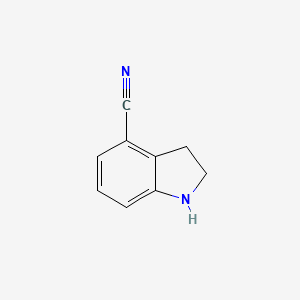

Molecular Structure Analysis

The InChI code for 3-chloro-2-(1H-pyrazol-1-yl)aniline is 1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-2-(1H-pyrazol-1-yl)aniline are not available, pyrazoles can undergo various reactions. For instance, they can be formed through a silver-mediated [3 + 2] cycloaddition .Physical And Chemical Properties Analysis

3-chloro-2-(1H-pyrazol-1-yl)aniline is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazole derivatives have been studied for their potential in inhibiting cancer cell growth. For instance, modifications to the pyrazole core have shown improved growth inhibition in PC-3 cells, suggesting that 3-chloro-2-(1H-pyrazol-1-yl)aniline could be explored for anticancer properties .

Optical Sensing

Pyrazole-based ligands have been used in optical sensing due to their absorbance changes under certain conditions. This indicates that 3-chloro-2-(1H-pyrazol-1-yl)aniline might be applied in the development of optical sensors .

Anti-tubercular Agents

Novel heterocyclic chalcones derived from pyrazole compounds have been designed as promising anti-tubercular agents. This suggests a potential application of 3-chloro-2-(1H-pyrazol-1-yl)aniline in tuberculosis treatment research .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety are known for their antileishmanial and antimalarial activities. This could imply that 3-chloro-2-(1H-pyrazol-1-yl)aniline may have applications in the treatment of these diseases .

Synthesis of New Heterocycles

Efforts have been made to produce new heterocycles using pyrazole derivatives, which could mean that 3-chloro-2-(1H-pyrazol-1-yl)aniline may serve as a precursor in synthesizing novel heterocyclic compounds .

Antimicrobial and Antioxidant Activities

Research on pyrazole-containing thiazole derivatives has shown antimicrobial and antioxidant activities, suggesting similar research applications for 3-chloro-2-(1H-pyrazol-1-yl)aniline , including studies on COVID-19 .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSSJLZIMKAPCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-(1H-pyrazol-1-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)